molecular formula C21H23N3O2S2 B2769371 N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950314-16-6

N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2769371
CAS No.: 950314-16-6
M. Wt: 413.55
InChI Key: MITHQRQSNMRXSL-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
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Biological Activity

N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a methylthio-substituted phenyl group and a propanamide moiety. Its molecular formula is C21H24N2O2SC_{21}H_{24}N_2O_2S, and it possesses significant structural complexity that may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar thieno[2,3-d]pyrimidine compounds show promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 0.004–0.03 mg/mL against sensitive bacterial strains .
  • Antioxidant Activity : The presence of the thieno-pyrimidine scaffold is associated with antioxidant properties. Compounds derived from this class have shown significant scavenging activity against free radicals .
  • Anti-inflammatory Activity : Some derivatives have been evaluated for their anti-inflammatory potential. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

Antimicrobial Studies

A study focusing on thieno[2,3-d]pyrimidine derivatives reported that several compounds exhibited superior antibacterial activity compared to conventional antibiotics such as ampicillin and streptomycin. The most active compound in the study had an MIC of 0.004 mg/mL against Enterobacter cloacae, indicating potent antibacterial properties .

Antioxidant Mechanisms

In vitro assays have demonstrated that similar compounds can effectively scavenge reactive oxygen species (ROS), contributing to their antioxidant capabilities. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances the radical-scavenging activity .

Anti-inflammatory Effects

In studies evaluating anti-inflammatory effects, certain derivatives were shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway. This inhibition correlates with reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at the 3-position significantly enhanced antimicrobial potency.
    CompoundMIC (mg/mL)Target Bacteria
    Compound A0.004E. cloacae
    Compound B0.015S. aureus
    Compound C0.030P. aeruginosa
  • Case Study on Anti-inflammatory Activity :
    In another study, compounds were assessed for their ability to reduce inflammation in a murine model of acute inflammation. The results showed a significant decrease in paw edema when treated with specific thieno-pyrimidine derivatives.

Properties

IUPAC Name

N-(3-methylsulfanylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2/c1-27-14-7-5-6-13(12-14)22-18(25)11-10-17-23-20(26)19-15-8-3-2-4-9-16(15)28-21(19)24-17/h5-7,12H,2-4,8-11H2,1H3,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITHQRQSNMRXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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